2-Methyl-1-decene

Atmospheric chemistry Kinetics Oxidation

2-Methyl-1-decene (CAS 13151-27-4) is a branched alpha-olefin with the molecular formula C11H22 and a molecular weight of 154.29 g/mol. Its structure, featuring a terminal carbon-carbon double bond with a methyl group on the second carbon, imparts distinct steric and electronic characteristics compared to linear analogs like 1-decene.

Molecular Formula C11H22
Molecular Weight 154.29 g/mol
CAS No. 13151-27-4
Cat. No. B080586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-decene
CAS13151-27-4
Synonyms2-METHYL-1-DECENE
Molecular FormulaC11H22
Molecular Weight154.29 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=C)C
InChIInChI=1S/C11H22/c1-4-5-6-7-8-9-10-11(2)3/h2,4-10H2,1,3H3
InChIKeyHLMACKQLXSEXIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-decene (CAS 13151-27-4) as a Branched C11 α-Olefin Monomer: Key Properties and Differentiation for Industrial Procurement


2-Methyl-1-decene (CAS 13151-27-4) is a branched alpha-olefin with the molecular formula C11H22 and a molecular weight of 154.29 g/mol . Its structure, featuring a terminal carbon-carbon double bond with a methyl group on the second carbon, imparts distinct steric and electronic characteristics compared to linear analogs like 1-decene. As a C11 branched α-olefin, it serves as a specialty monomer in copolymerization reactions and as a precursor in the synthesis of polyalphaolefins (PAOs) for high-performance lubricants . The compound's unique branching pattern alters its reactivity profile and influences the physical properties of resulting polymers, offering a strategic alternative to more common linear α-olefins in applications requiring tailored viscosity, thermal stability, or pour point characteristics.

Why 2-Methyl-1-decene Cannot Be Directly Substituted by Linear 1-Decene or Other α-Olefins


Direct substitution of 2-Methyl-1-decene with linear α-olefins like 1-decene (C10) or other branched analogs like 2-methyl-1-pentene (C6) is not straightforward due to significant differences in reactivity, steric hindrance, and polymerization behavior. Quantitative studies demonstrate that the presence and position of the methyl branch substantially alter reaction kinetics with atmospheric oxidants [1], copolymerization activity with ethylene [2], and the ultimate physical properties of derived polymers. These differences necessitate rigorous experimental validation rather than simple molar substitution, as the altered steric profile can affect comonomer incorporation efficiency and final material performance.

Quantitative Comparative Evidence for 2-Methyl-1-decene versus Linear 1-Decene and Branched Analogs


OH Radical Reactivity: 2-Methyl-1-decene Exhibits 17% Higher Rate Constant than Linear 1-Decene

2-Methyl-1-decene demonstrates a significantly elevated rate constant for reaction with OH radicals compared to linear 1-decene. At 299 ± 2 K, the rate constant for 2-methyl-1-decene is 7.85 ± 0.26 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [1], whereas 1-decene exhibits a value of 6.67 ± 0.26 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [2]. This represents a 17.7% increase in reactivity for the branched compound. The enhanced reactivity is attributed to both addition to the double bond and H-atom abstraction from the alkyl chain, effects that are amplified by the methyl substitution at the C2 position.

Atmospheric chemistry Kinetics Oxidation

NO3 Radical Reactivity: 2-Methyl-1-decene Reacts 24× Faster than 1-Decene

The rate constant for reaction with NO3 radicals shows an even more pronounced difference between branched and linear α-olefins. 2-Methyl-1-decene exhibits a rate constant of 60.8 ± 2.9 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ [1], while 1-decene reacts at only 2.55 ± 0.16 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ [1]. This represents a factor of 23.8× higher reactivity for the branched compound. Within the 2-methyl-1-alkene series, the rate constant increases with chain length up to C10, after which it plateaus.

Atmospheric chemistry Nighttime oxidation Kinetics

Ozone Reactivity: 2-Methyl-1-decene Shows 33% Higher O3 Rate Constant than 1-Decene

In reactions with ozone (O3), 2-Methyl-1-decene exhibits a rate constant of 1.48 ± 0.07 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ [1], compared to 1.11 ± 0.05 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ for 1-decene [1]. This represents a 33.3% increase in reactivity. The enhancement is less dramatic than for NO3 but remains significant. Within the 2-methyl-1-alkene series, the rate constant increases modestly with carbon number up to C12, after which a more substantial increase is observed.

Atmospheric chemistry Ozonolysis Kinetics

Copolymerization Activity: Branched 2-Methyl-1-alkenes Exhibit Comparable Catalyst Activities to Linear 1-Decene but with Distinct Comonomer Incorporation Behavior

In ethylene copolymerization using Cp*TiCl2(O-2,6-iPr2-4-R-C6H2)-MAO catalyst systems, the SiMe3 (6) and SiEt3 (7) substituted catalysts achieved high activities with 1-decene (1.06–1.44 × 10⁶ kg-polymer/mol-Ti·h) and 1-dodecene (1.04–1.88 × 10⁶ kg-polymer/mol-Ti·h) at 50 °C [1]. With 2-methyl-1-pentene (a shorter-chain branched analog), these same catalysts showed comparable high activities, but the 2-methyl-1-pentene incorporation into the copolymer was significantly affected by both the para-substituent on the catalyst and the polymerization temperature. Complex 9 exhibited superior 2-methyl-1-pentene incorporation at 25 °C compared to 50 °C [1]. While 2-methyl-1-decene itself was not directly tested in this study, the data for 2-methyl-1-pentene establishes that branched α-olefins behave distinctly from linear ones in copolymerization, with comonomer incorporation being more sensitive to catalyst structure and temperature.

Polymer chemistry Catalysis Copolymerization

Physical Properties: 2-Methyl-1-decene Boils at 188.3 °C and Has a Density of 0.752 g/cm³, Distinguishing It from Linear 1-Decene

The physical properties of 2-Methyl-1-decene differ measurably from linear 1-decene. The branched compound exhibits a boiling point of 188.3 °C at 760 mmHg and a density of 0.752 g/cm³ [1]. In comparison, linear 1-decene boils at 170.6 °C and has a density of 0.741 g/cm³ [2]. The higher boiling point (Δ +17.7 °C) and slightly higher density (Δ +0.011 g/cm³) reflect the effect of the methyl branch, which increases molecular weight and alters intermolecular interactions. These differences, while modest, can be significant in applications requiring precise physical property control, such as in lubricant base stocks where volatility and viscosity are critical parameters.

Physical chemistry Thermophysical properties Material selection

Targeted Application Scenarios for 2-Methyl-1-decene Based on Quantitative Differentiation


Specialty Polyalphaolefin (PAO) Lubricant Base Stock Synthesis

2-Methyl-1-decene serves as a branched monomer for synthesizing PAOs with tailored pour points and viscosity indices. The methyl branch at C2 introduces steric hindrance that disrupts polymer chain packing, potentially lowering pour point compared to PAOs derived from linear 1-decene [1]. Procurement for PAO production should consider the compound's distinct reactivity profile and its effect on oligomer distribution during cationic polymerization.

Model Substrate for Catalytic Copolymerization Studies with Branched α-Olefins

The distinct behavior of branched α-olefins in ethylene copolymerization, as evidenced by 2-methyl-1-pentene studies [1], makes 2-methyl-1-decene a valuable substrate for developing and benchmarking new catalyst systems. Researchers should select this compound when investigating how comonomer branching affects incorporation efficiency, copolymer microstructure, and final polymer properties.

Atmospheric Chemistry Research: Oxidation Kinetics of Branched Alkenes

The well-characterized rate constants for reactions with OH, NO3, and O3 [1][2] make 2-methyl-1-decene a defined reference compound for studying the atmospheric fate of branched volatile organic compounds. Its intermediate chain length (C11) provides a balance between volatility for gas-phase studies and sufficient structural complexity to model longer-chain analogs.

Chemical Intermediate for Functionalized Branched Molecules

The terminal double bond of 2-Methyl-1-decene is amenable to various addition reactions (hydroformylation, epoxidation, hydrosilylation) to produce branched alcohols, epoxides, and silanes. The C2 methyl branch imparts steric differentiation in subsequent reactions compared to linear 1-decene, offering a route to molecules with unique stereoelectronic properties . This is particularly relevant in the synthesis of specialty surfactants and lubricant additives.

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